5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione
CAS No.: 58470-73-8
Cat. No.: VC18663238
Molecular Formula: C24H17N3O4
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58470-73-8 |
|---|---|
| Molecular Formula | C24H17N3O4 |
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | 5-(6-benzoylbenzo[cd]indol-2-yl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C24H17N3O4/c1-26-22(29)19(23(30)27(2)24(26)31)20-16-10-6-9-14-15(11-12-17(25-20)18(14)16)21(28)13-7-4-3-5-8-13/h3-12,29H,1-2H3 |
| Standard InChI Key | PJIWHFABSQBCGR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)C2=NC3=C4C2=CC=CC4=C(C=C3)C(=O)C5=CC=CC=C5)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates a benzoyl-substituted benz[cd]indole moiety fused to a 1,3-dimethylpyrimidine-2,4,6-trione (barbiturate) core. The benz[cd]indole system consists of a five-membered pyrrole ring fused to a naphthalene backbone, with a benzoyl group (-C(=O)C₆H₅) at the 6-position. The barbiturate segment features two methyl groups at the 1- and 3-positions and a conjugated enolizable ketone system.
Key Structural Features:
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Benz[cd]indole System: A polycyclic aromatic framework providing rigidity and π-conjugation.
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Benzoyl Substituent: Introduces electron-withdrawing effects, potentially influencing reactivity and photophysical properties.
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Barbiturate Core: A pyrimidinetrione derivative known for hydrogen-bonding capacity and historical use in central nervous system depressants.
The IUPAC name, 5-(6-benzoylbenzo[cd]indol-2-yl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione, reflects these components. The SMILES string (CN1C(=C(C(=O)N(C1=O)C)C2=NC3=C4C2=CC=CC4=C(C=C3)C(=O)C5=CC=CC=C5)O) further clarifies connectivity.
Synthesis and Preparation
Reaction Pathways
Synthesis of this compound involves multi-step condensation and cyclization reactions. According to limited available data, the route likely begins with the preparation of a 6-benzoylbenz[cd]indole precursor, followed by coupling to a dimethylbarbituric acid derivative under basic or acidic conditions.
Hypothetical Synthesis Steps:
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Benz[cd]indole Formation: Cyclization of a substituted naphthylamine with a benzoyl-containing electrophile.
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Barbiturate Coupling: Condensation of the benz[cd]indole intermediate with 1,3-dimethylbarbituric acid via Knoevenagel or Michael addition mechanisms.
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Purification: Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the product.
While exact reaction conditions (temperature, solvents, catalysts) are unspecified in available sources, analogous syntheses of barbiturate-indole hybrids often employ polar aprotic solvents (e.g., DMF) and mild bases (e.g., piperidine).
Physicochemical Properties
Molecular and Spectral Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₁₇N₃O₄ |
| Molecular Weight | 411.4 g/mol |
| CAS Registry Number | 58470-73-8 |
| IUPAC Name | 5-(6-benzoylbenzo[cd]indol-2-yl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
| Topological Polar Surface Area | 99 Ų (estimated) |
| LogP (Octanol-Water) | ~3.2 (predicted) |
The compound’s high topological polar surface area suggests limited membrane permeability, aligning with its research-exclusive designation. UV-Vis spectroscopy would likely reveal absorption in the 300–400 nm range due to extended conjugation.
Comparative Analysis with Related Derivatives
While this review focuses on the benzoyl-substituted compound, related derivatives with sulfur-based substituents (e.g., phenylthio groups) highlight structural versatility:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 5-(6-Benzoylbenz[cd]indol-2-ylidene)-1,3-dimethylbarbituric acid | C₂₄H₁₇N₃O₄ | 411.4 | Benzoyl electron withdrawal |
| 5-[6-(Phenylthio)benz[cd]indol-2-ylidene]-1,3-dimethylbarbituric acid | C₂₃H₁₇N₃O₃S | 415.5 | Thioether linkage |
| 5-[6,8-Bis(phenylthio)benz[cd]indol-2-ylidene]-1,3-dimethylbarbituric acid | C₂₉H₂₁N₃O₃S₂ | 523.6 | Dual thioether groups |
The benzoyl variant’s lack of sulfur atoms may enhance stability compared to thioether-containing analogs, which are prone to oxidation .
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